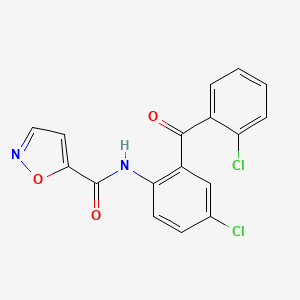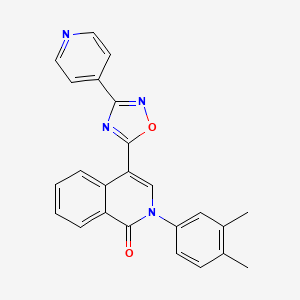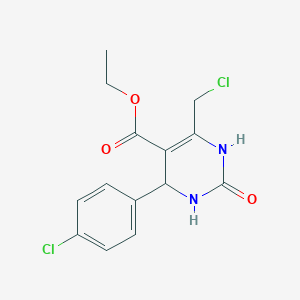
Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound with the CAS Number: 475042-34-3 . It has a molecular weight of 329.18 . The IUPAC name for this compound is ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate .
Physical And Chemical Properties Analysis
This compound has a melting point of 234-237 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthetic Pathways and Derivatives : Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a dynamic behavior in synthetic chemistry. Notable research demonstrates the compound's involvement in various synthetic pathways, leading to the formation of diverse derivatives. For instance, studies have highlighted its transformation into novel tricyclic compounds when reacted with strong bases like NaH, DBU, and KOH. This transformation results in diethyl 9-methyl-5-methylene-3,11-dioxo-2,3,4,5,6a,7,10,11-octahydro-1,6-methano[1,3]diazepino[1,7-e][1,3,5]triazocine-6,8(1H)-dicarboxylate through a cascade reaction (Shutalev, Fesenko, & Cheshkov, 2008).
Chemical Behavior and Reactions : The compound's chemical behavior is influenced significantly by the reaction conditions, including the basicity and nucleophilicity of the reaction media. For example, the compound can undergo ring expansion and nucleophilic substitution when reacted with thiophenolates, leading to the formation of products like ethyl 4-methyl-2-oxo-7-phenylthio-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylate and ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. These pathways and the resulting products depend on factors such as reagent ratio, reaction time, and temperature (Fesenko et al., 2010).
Spectral Analysis and Physical Properties
Spectral Analysis : Detailed spectral analysis of ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been conducted using techniques like FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy. These studies provide insights into the molecular structure, vibrational frequencies, bond parameters, and energy distribution within the compound. For example, the study by Dr. G. Shakila and Dr. H. Saleem (2018) delves into the structural and spectral properties, offering a comprehensive understanding of the molecule's characteristics and behavior (Shakila & Saleem, 2018).
Density, Viscosity, and Ultrasonic Properties : Research has also explored the density, viscosity, and ultrasonic properties of this compound and its derivatives in various solvents. These studies help in understanding the compound's solute-solvent interactions and other molecular interactions, providing insights into its behavior in different media (Bajaj & Tekade, 2014).
Crystallographic Insights
Crystal Structure Analysis : The crystal structures of this compound and its various derivatives have been extensively studied. These analyses reveal the conformation, molecular geometry, and intermolecular interactions within the crystal lattice. X-ray diffraction studies provide valuable data on the molecular arrangement, helping in the understanding of the compound's solid-state characteristics (Bharanidharan et al., 2014).
Propiedades
IUPAC Name |
ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-2-21-13(19)11-10(7-15)17-14(20)18-12(11)8-3-5-9(16)6-4-8/h3-6,12H,2,7H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKPHOAZINULIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



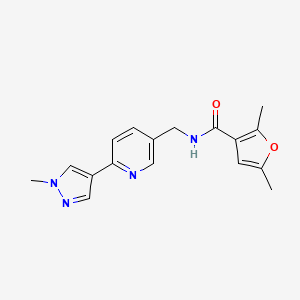




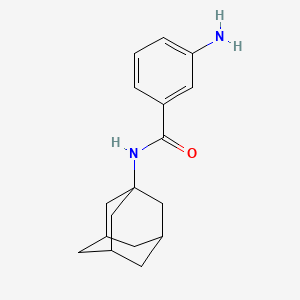
![4-[(Phenylamino)methyl]benzonitrile](/img/structure/B2583516.png)
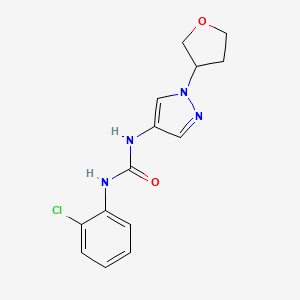

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2583519.png)
